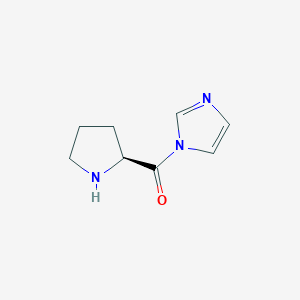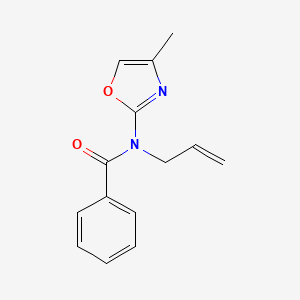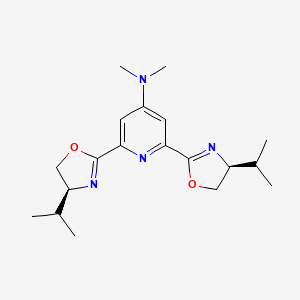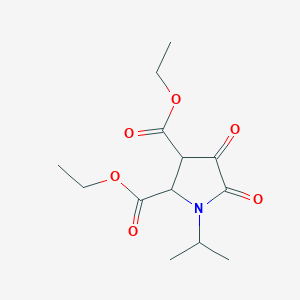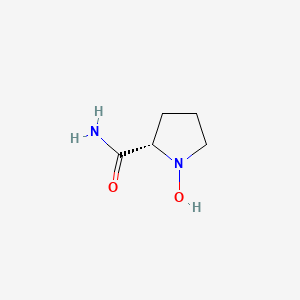![molecular formula C11H10N2O B12881204 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cyclization reactions. One common method involves the cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides . Another approach includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Typically involves hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using reagents like hydroximinoyl chlorides and iodinated terminal alkynes.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Palladium on carbon in hydrogen atmosphere.
Substitution: Hydroximinoyl chlorides and iodinated terminal alkynes.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrroloisoxazole derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, making it a potential anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-substituted isoxazoles and 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones.
Pyrroloquinoline Derivatives: Compounds such as 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one.
Uniqueness
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-9-6-7-12-11(9)14-13-10/h1-5,12H,6-7H2 |
InChI Key |
NINSGOAADFYSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


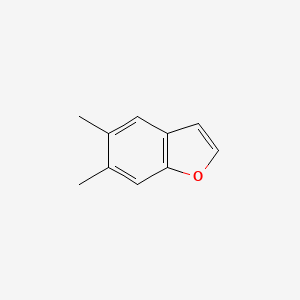
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
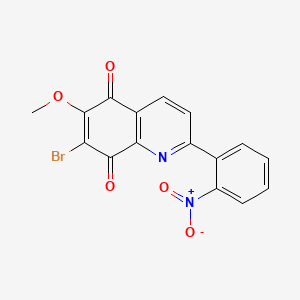
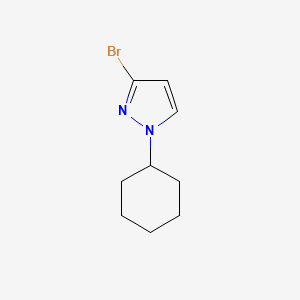

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
